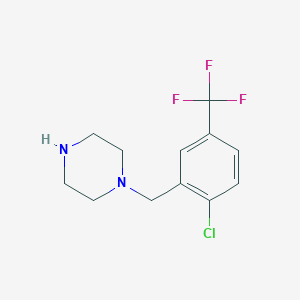
1-(2-Bromo-6-chlorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-6-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively, attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-chlorobenzyl)piperazine typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is isolated and purified using techniques such as distillation, crystallization, and filtration to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(2-Bromo-6-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl piperazines.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzyl piperazines.
科学的研究の応用
1-(2-Bromo-6-chlorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Research: The compound serves as a model compound in studies of reaction mechanisms and synthetic methodologies.
作用機序
The mechanism of action of 1-(2-Bromo-6-chlorobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with structural similarity to 1-(2-Bromo-6-chlorobenzyl)piperazine.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties.
1-(2-Chlorobenzyl)piperazine: Similar structure but lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the benzyl group, which imparts distinct chemical and biological properties. This dual halogenation enhances its reactivity and binding affinity, making it a versatile compound in various research applications.
特性
分子式 |
C12H14ClF3N2 |
|---|---|
分子量 |
278.70 g/mol |
IUPAC名 |
1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChIキー |
FPUNDPKQHSTOFE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
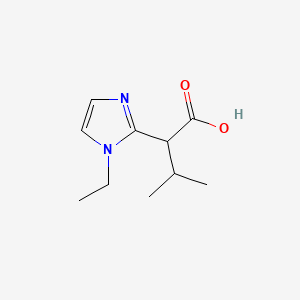
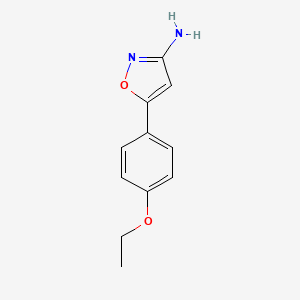
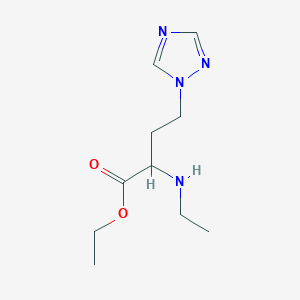
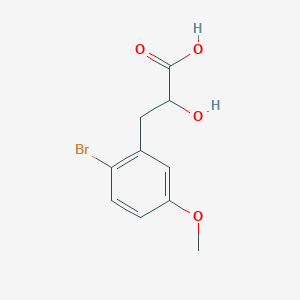
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)

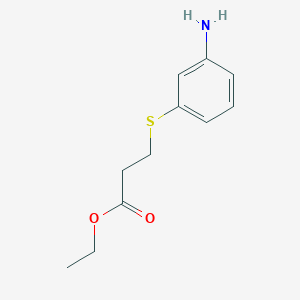
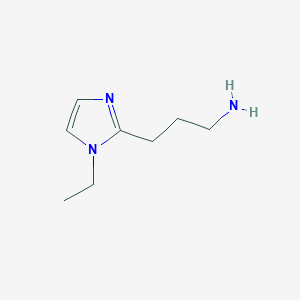

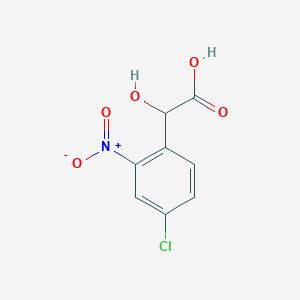
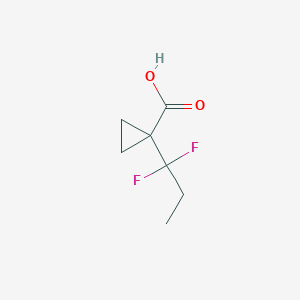

![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)
